![molecular formula C22H23N3O B2825240 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone CAS No. 2034460-83-6](/img/structure/B2825240.png)
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an imidazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives are generally synthesized using glyoxal and ammonia . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring and a pyrrolidine ring. The exact structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Optical Properties
One Pot Synthesis of Low-Cost Emitters with Large Stokes' Shift : A study by Volpi et al. (2017) discusses the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their optical properties including absorption and fluorescence spectra with a remarkable Stokes' shift range. This research suggests potential applications in the development of luminescent materials for various technologies (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Evaluation
Antimicrobial and Antimycobacterial Activities : Narasimhan et al. (2011) synthesized and evaluated a series of imidazol-1-yl-pyridin-3-yl-methanones for their antimicrobial and antimycobacterial activities. Their findings indicate that certain compounds demonstrated potent activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Narasimhan et al., 2011).
Crystal Structure and DFT Study
Crystal Structure and Conformational Analyses : Huang et al. (2021) reported on the synthesis, crystal structure, and DFT study of compounds involving boric acid ester intermediates with benzene rings, which were subjected to crystallographic and conformational analyses. These studies are crucial for understanding the molecular structure and physicochemical properties, indicating applications in material science and molecular engineering (Huang et al., 2021).
Anticancer and Antimicrobial Agents
Synthesis and Biological Activity : Katariya et al. (2021) explored the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for their anticancer and antimicrobial activities. The compounds showed promising results against 60 cancer cell lines and pathogenic strains, highlighting the potential for developing new therapeutic agents (Katariya et al., 2021).
Novel Synthetic Routes
Efficient Synthesis of Imidazo[1,5-α]pyridines : A novel synthetic route reported by Zeng et al. (2021) expands the scope of accessible imidazo[1,5-α]pyridines, demonstrating the versatility of such compounds in organic synthesis and potential pharmaceutical applications (Zeng et al., 2021).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to changes in cellular processes.
Biochemical Pathways
These pathways are often related to the biological activities that indole derivatives exhibit, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
These effects could include changes in cellular processes, inhibition or activation of certain pathways, and potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and how it interacts with its targets . .
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-23-19-9-5-6-10-20(19)25(16)18-11-14-24(15-18)21(26)22(12-13-22)17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSMIFBNNUYPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

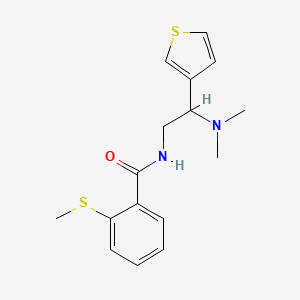

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2825162.png)
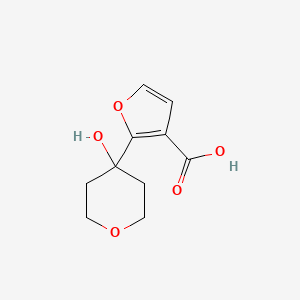
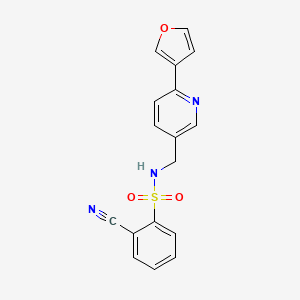
![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)
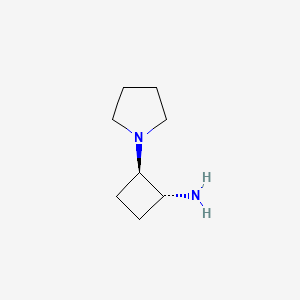
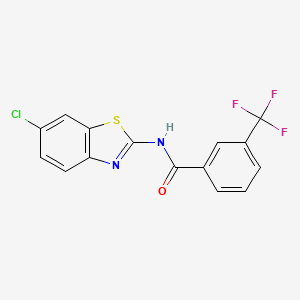
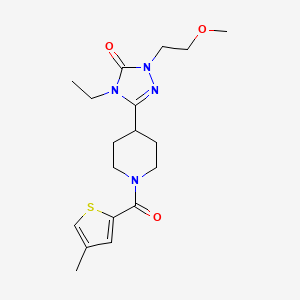
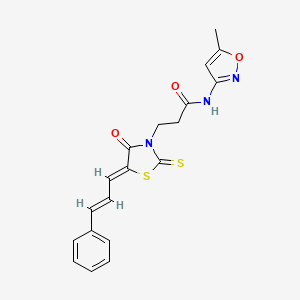
![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)

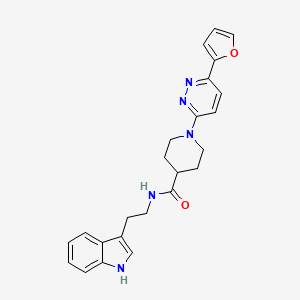
![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)